Methyl 1-((3-methyloxetan-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylate
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Overview
Description
Methyl 1-((3-methyloxetan-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylate is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, an oxetane ring, and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-((3-methyloxetan-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylate typically involves a multi-step process. One common method starts with the preparation of the oxetane ring, followed by the introduction of the triazole ring and the carboxylate ester group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Oxetane Ring Formation: The oxetane ring can be synthesized from 3-methyl-3-oxetanemethanol through a cyclization reaction.
Triazole Ring Formation: The triazole ring is introduced via a click chemistry reaction, typically involving azides and alkynes under copper-catalyzed conditions.
Carboxylate Ester Group Introduction: The final step involves the esterification of the triazole derivative with methyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-((3-methyloxetan-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring, leading to the formation of substituted triazole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Scientific Research Applications
Methyl 1-((3-methyloxetan-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as a biochemical probe and in drug discovery.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of Methyl 1-((3-methyloxetan-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity. The oxetane ring may enhance the compound’s stability and bioavailability, while the carboxylate ester group can facilitate its transport across cell membranes .
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-1-(3-methyloxetan-3-yl)methanamine
- 1-(3-Methyloxetan-3-yl)methanamine
- N-Methyl-1-(5-propyl-1H-pyrazol-3-yl)methanamine
Uniqueness
Methyl 1-((3-methyloxetan-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylate is unique due to the combination of its triazole and oxetane rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C9H13N3O3 |
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Molecular Weight |
211.22 g/mol |
IUPAC Name |
methyl 1-[(3-methyloxetan-3-yl)methyl]triazole-4-carboxylate |
InChI |
InChI=1S/C9H13N3O3/c1-9(5-15-6-9)4-12-3-7(10-11-12)8(13)14-2/h3H,4-6H2,1-2H3 |
InChI Key |
LPDVHOJIYAQZDX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC1)CN2C=C(N=N2)C(=O)OC |
Origin of Product |
United States |
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